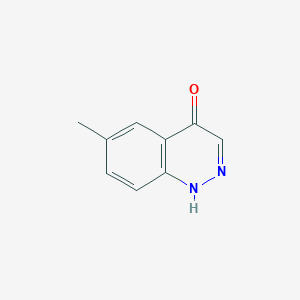

6-methylcinnolin-4-ol

Description

BenchChem offers high-quality 6-methylcinnolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methylcinnolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUADOWMFHAXHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440976 | |

| Record name | 4-Cinnolinol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-05-3 | |

| Record name | 4-Cinnolinol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-methylcinnolin-4-ol

This guide provides a comprehensive overview of the synthesis and characterization of 6-methylcinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. Cinnoline and its derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] This guide will focus on a robust and widely applicable synthetic route, followed by a detailed analysis of the spectroscopic techniques used to verify the structure and purity of the target compound.

I. Introduction to Cinnoline Scaffolds

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a vital scaffold in the development of novel therapeutic agents.[3][5] The electronic properties endowed by the diazine ring, coupled with the potential for diverse functionalization on the benzene ring, make cinnoline derivatives attractive candidates for modulating biological pathways. The 4-hydroxycinnoline moiety, in particular, is a key intermediate that can be further modified to explore a wide chemical space. This guide focuses on the 6-methyl substituted analogue, providing a foundational methodology for the synthesis of a specific and potentially bioactive member of the cinnoline family.

II. Synthesis of 6-methylcinnolin-4-ol: The Borsche-Herbert Cyclization

The synthesis of 4-hydroxycinnolines is effectively achieved through the Borsche-Herbert cyclization.[1] This method involves the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization of the resulting diazonium salt.[1][6] This approach is highly versatile and generally provides good yields, making it a preferred route for accessing a variety of substituted 4-hydroxycinnolines.[1]

The chosen precursor for the synthesis of 6-methylcinnolin-4-ol is 2-amino-5-methylacetophenone. The methyl group at the 5-position of the starting material will correspond to the 6-position in the final cinnoline ring system.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Sources

- 1. innovativejournal.in [innovativejournal.in]

- 2. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 3. ijper.org [ijper.org]

- 4. scispace.com [scispace.com]

- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to 6-methylcinnolin-4-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold is a significant bicyclic heterocycle that serves as a core structural motif in numerous compounds with notable pharmacological properties.[1] This technical guide provides a comprehensive overview of 6-methylcinnolin-4-ol, a specific derivative of the cinnoline family. Due to the limited availability of direct experimental data for this particular compound, this guide presents a proposed synthetic pathway, predicted physicochemical characteristics, and an exploration of its potential therapeutic applications based on the established chemistry and biological activities of analogous cinnoline structures. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel cinnoline derivatives in the context of drug discovery and development.

Introduction to the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound isomeric to other benzodiazines such as quinazoline, quinoxaline, and phthalazine.[2][3] The cinnoline nucleus is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1][4] The therapeutic potential of cinnolines is exemplified by cinoxacin, a clinically used antibacterial agent for treating urinary tract infections.[1][4] The continued interest in cinnoline chemistry stems from the desire to develop novel therapeutic agents with improved efficacy and selectivity.[5][6][7]

Chemical Identity and Structure of 6-methylcinnolin-4-ol

Tautomerism: The Hydroxy-Keto Equilibrium

A critical aspect of 4-hydroxycinnolines is their existence in a tautomeric equilibrium with the corresponding cinnolin-4(1H)-one form.[8] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds.[9][10][11] The equilibrium between the enol (6-methylcinnolin-4-ol) and keto (6-methylcinnolin-4(1H)-one) forms is influenced by factors such as solvent polarity and pH. In many cases, the keto tautomer is the more stable form. For the purpose of this guide, "6-methylcinnolin-4-ol" will be used to refer to this tautomeric compound, with the understanding that it exists in equilibrium with its keto isomer.

Table 1: Predicted Physicochemical Properties of 6-methylcinnolin-4-ol

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| LogP | ~1.5 - 2.5 | Estimated based on related structures. |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | Calculated for the keto tautomer. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Structural Representation

The chemical structure of 6-methylcinnolin-4-ol and its tautomeric equilibrium with 6-methylcinnolin-4(1H)-one are depicted below.

Caption: Tautomeric equilibrium between the enol and keto forms of 6-methylcinnolin-4-ol.

Proposed Synthesis of 6-methylcinnolin-4-ol

The synthesis of the cinnoline ring system can be achieved through several established methods. The Richter cinnoline synthesis is a classic and versatile method that can be adapted for the preparation of 6-methylcinnolin-4-ol.[3][12] This proposed synthesis begins with a readily available starting material, 4-methyl-2-nitroaniline.

Synthetic Pathway Overview

The proposed multi-step synthesis is outlined below.

Caption: Proposed synthetic pathway for 6-methylcinnolin-4-ol.

Detailed Experimental Protocol

Step 1: Diazotization of 4-methyl-2-nitroaniline

-

To a stirred solution of 4-methyl-2-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

-

To the freshly prepared diazonium salt solution, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a copper(I) co-catalyst like copper(I) iodide are added.

-

Trimethylsilylacetylene is then added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product, 1-(trimethylsilyl)ethynyl-4-methyl-2-nitrobenzene, is extracted with an organic solvent and purified by column chromatography.

Step 3: Deprotection of the Silyl Group

-

The purified silyl-protected acetylene is dissolved in methanol.

-

A mild base, such as potassium carbonate, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The resulting 1-ethynyl-4-methyl-2-nitrobenzene is isolated by extraction and used in the next step without further purification if sufficiently pure.

Step 4: Richter Cyclization

-

The 1-ethynyl-4-methyl-2-nitrobenzene is suspended in water and heated to reflux. The cyclization is typically spontaneous upon heating.

-

The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization to yield 6-methylcinnolin-4-ol.

Predicted Spectroscopic and Physicochemical Characterization

The structural elucidation of the synthesized 6-methylcinnolin-4-ol would rely on a combination of spectroscopic techniques. The expected data are inferred from the known spectra of the parent cinnolin-4(1H)-one and related substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyridazine rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the keto tautomer or the O-H proton of the enol tautomer. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and hydroxyl/oxo groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine distinct carbon atoms in the molecule. The carbonyl carbon of the keto tautomer is expected to appear at a characteristic downfield chemical shift (typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be crucial for identifying the predominant tautomeric form.

-

Keto Tautomer (6-methylcinnolin-4(1H)-one): A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. An N-H stretching band would also be present around 3200-3400 cm⁻¹.

-

Enol Tautomer (6-methylcinnolin-4-ol): A broad O-H stretching band would be observed in the region of 3200-3600 cm⁻¹, and the C=O stretch would be absent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₈N₂O) by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of 6-methylcinnolin-4-ol has not been reported, the cinnoline scaffold is a well-established pharmacophore with a wide range of activities.[13][14][15]

Anticancer Activity

Many cinnoline derivatives have been investigated for their potential as anticancer agents.[1][5] They have been shown to target various cellular pathways involved in cancer progression. The introduction of a methyl group at the 6-position could modulate the molecule's interaction with specific biological targets.

Antimicrobial and Antifungal Activity

As evidenced by cinoxacin, the cinnoline core can be derivatized to produce potent antibacterial agents.[4] Substituted cinnoline sulphonamides have also shown significant antimicrobial and antifungal properties.[16] 6-methylcinnolin-4-ol could serve as a starting point for the development of novel antimicrobial compounds.

Anti-inflammatory and Analgesic Properties

Certain cinnoline derivatives have demonstrated anti-inflammatory and analgesic effects.[1][6] These activities are often attributed to their ability to modulate inflammatory pathways.

Central Nervous System (CNS) Activity

Some cinnoline analogs have been explored for their effects on the central nervous system, including anxiolytic and anticonvulsant activities.[6]

The biological evaluation of 6-methylcinnolin-4-ol and its further derivatives would be a crucial step in elucidating its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 6-methylcinnolin-4-ol. By leveraging established synthetic methodologies for the cinnoline core, a plausible route for its preparation has been detailed. The predicted physicochemical and spectroscopic properties offer a roadmap for its characterization. Furthermore, the known pharmacological activities of the broader cinnoline family suggest that 6-methylcinnolin-4-ol represents a promising scaffold for the development of new therapeutic agents. Further experimental investigation is warranted to validate the proposed synthesis and to explore the full range of its biological activities.

References

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Ind. J. Pharm. Edu. Res., 2025; 59(1):13-29. Available from: [Link]

-

Asif, M., Almehmadi, M. M., Alsaiari, A. A., Aljuaid, A., Allahyani, M., & Alsharif, A. (2025). An Overview of Diverse Biological Activities of Cinnoline Scaffold. Mini-Reviews in Organic Chemistry, 22(2), 162-176. Available from: [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2019, 24(15), 2771. Available from: [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2019, 24(15), 2771. Available from: [Link]

-

A concise review on cinnoline and its biological activities. Semantic Scholar. (2018). Available from: [Link]

-

Cinnoline. In Wikipedia. Available from: [Link]

-

Ames, D. E., Chapman, R. F., Kucharska, H. Z., & Waite, D. (1965). Cinnolines. Part VI. Tautomerism and alkylation of 4-hydroxycinnoline. Journal of the Chemical Society (Resumed), 5391. Available from: [Link]

-

von Richter (Cinnoline) Synthesis. Organic Syntheses. Available from: [Link]

-

Tautomeric forms of 4-hydroxy quinoline. ResearchGate. Available from: [Link]

-

Schofield, K., & Swain, T. (1949). Cinnolines. Part XXI. Further Observations on the Richter Synthesis. Journal of the Chemical Society (Resumed), 2393. Available from: [Link]

-

A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]

-

Cinnoline Derivatives with Biological Activity. ResearchGate. Available from: [Link]

-

Methods for the synthesis of cinnolines (Review). ResearchGate. Available from: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2021, 26(19), 5839. Available from: [Link]

-

Synthesis, characterization and biological activities of substituted cinnoline culphonamides. International Journal of Pharmacy and Pharmaceutical Sciences, 2011, 3(4), 213-215. Available from: [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 2024, 29(9), 2008. Available from: [Link]

-

Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate. Available from: [Link]

-

CINNOLIN-4(1H)-ONE. ChemBK. Available from: [Link]

-

4(1H)-Quinolinone, 1-methyl-. NIST WebBook. Available from: [Link]

-

2-Decyl-1H-quinolin-4-one. SpectraBase. Available from: [Link]

-

1H-CINNOLIN-4-ONE. LookChem. Available from: [Link]

-

Tautomer. In Wikipedia. Available from: [Link]

-

22.2: Keto-Enol Tautomerism. Chemistry LibreTexts. (2024). Available from: [Link]

-

What Is Tautomerization In Organic Chemistry? YouTube. (2025). Available from: [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cinnoline - Wikipedia [en.wikipedia.org]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. An Overview of Diverse Biological Activities of Cinnoline Scaffold [ouci.dntb.gov.ua]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 1003. Cinnolines. Part VI. Tautomerism and alkylation of 4-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Tautomer - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 13. pnrjournal.com [pnrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Cinnoline Derivatives: A Technical Guide to Biological Activity

Executive Summary

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and rigid framework make it an ideal backbone for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by newly developed cinnoline derivatives. Moving beyond a simple catalog of effects, this document elucidates the causality behind experimental design, details robust protocols for activity assessment, and synthesizes structure-activity relationship (SAR) data to guide future drug discovery efforts. We will delve into the three most prominent areas of cinnoline research—oncology, microbiology, and inflammation—providing researchers, scientists, and drug development professionals with a comprehensive resource grounded in scientific integrity and practical application.

The Cinnoline Scaffold: A Foundation for Pharmacological Diversity

Cinnoline (1,2-benzodiazine) is an isostere of quinoline and isoquinoline, and its derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2] This versatility stems from the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve specific interactions with biological targets.[3] Historically, the synthesis of cinnolines presented challenges, but recent advancements have made a wider array of derivatives accessible for biological screening.[4][5] This guide focuses on the downstream application: validating and understanding the biological impact of these novel chemical entities.

Anticancer Activity: Targeting the Engines of Malignancy

Cinnoline derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines.[1][6] The primary mechanisms investigated involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival, such as DNA replication and signal transduction.

Mechanism of Action: Topoisomerase I Poisoning

A significant body of research has focused on a specific class of derivatives, the substituted dibenzo[c,h]cinnolines. These compounds function as potent topoisomerase I (Top1) poisons.[4][7]

Causality: Topoisomerase I is a vital enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Anticancer drugs like camptothecin exploit this by stabilizing the covalent complex formed between Top1 and DNA (the "cleavable complex"). This stabilization prevents the re-ligation of the DNA strand, and when a replication fork collides with this complex, it leads to the formation of a lethal double-strand break, ultimately triggering programmed cell death (apoptosis).[8] Dibenzo[c,h]cinnolines, as aza-analogues of known Top1-targeting benzo[i]phenanthridines, were rationally investigated for similar properties and found to be highly effective.[4]

// Connections DNA_Supercoiled -> Top1 [label=" binds"]; Top1 -> Cleavable_Complex [label=" creates single-strand break"]; Cleavable_Complex -> DNA_Relaxed [label=" re-ligates"]; DNA_Relaxed -> DNA_Supercoiled [style=invis]; // for layout

Cinnoline_Derivative -> Cleavable_Complex [label=" intercalates & binds"]; Cleavable_Complex -> Stabilized_Complex [style=dashed, color="#EA4335"];

Stabilized_Complex -> Replication_Fork_Collision [label=" encounters"]; Replication_Fork_Collision -> DSB [label=" causes"]; DSB -> Apoptosis [label=" triggers"]; }

Caption: Mechanism of Dibenzo[c,h]cinnoline as a Topoisomerase I Poison.

Secondary Mechanisms: Kinase Inhibition and Apoptosis Induction

Beyond Top1 poisoning, certain cinnoline derivatives have been shown to inhibit critical signaling kinases like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] Others trigger apoptosis through caspase activation, mitochondrial depolarization, and the generation of reactive oxygen species (ROS).[5] This multi-targeted potential makes cinnolines particularly attractive for overcoming drug resistance.

// Connections Cinnoline -> Mitochondrion [label=" induces stress / ROS"]; Mitochondrion -> CytoC; CytoC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis [label=" cleaves cellular substrates"]; }

Caption: Apoptosis induction pathway activated by select cinnoline derivatives.

Data Summary: In Vitro Cytotoxicity

The potency of novel cinnoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit the growth of 50% of a cancer cell population.

| Derivative Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ Value | Reference |

| Dibenzo[c,h]cinnoline | 2,3-Dimethoxy-8,9-methylenedioxy- | RPMI8402 (Leukemia) | 70 nM | [4] |

| Triazepinocinnoline | Compound 7 (proprietary) | MCF-7 (Breast) | 0.049 µM | [9] |

| Dihydrobenzo[h]cinnoline | 4-NO₂C₆H₄ substituted | KB (Carcinoma) | 0.56 µM | [5] |

| Dihydrobenzo[h]cinnoline | 4-NO₂C₆H₄ substituted | Hep-G2 (Hepatoma) | 0.77 µM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for determining the IC₅₀ value of a test compound against an adherent cancer cell line. The assay quantitatively measures metabolic activity, which is a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnoline derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple precipitates are clearly visible under a microscope.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The emergence of multidrug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. Cinnoline derivatives have shown significant promise in this area, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][9]

Structure-Activity Relationship (SAR) Insights

-

Influence of Substituents: For antibacterial activity, the presence of an electron-withdrawing group at the phenyl ring of some cinnoline derivatives was associated with increased activity.[9]

-

Fused Ring Systems: The addition of a pyrazoline ring to the cinnoline scaffold, particularly with hydroxyl substitutions, has been shown to increase activity against both Gram-positive and Gram-negative bacteria.[9]

-

Halogenation: Halogen-substituted derivatives, especially those with chlorine, often show potent antimicrobial activity at lower concentrations.[9]

Data Summary: In Vitro Antimicrobial Potency

The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Target Organisms | MIC Range (µg/mL) | Reference |

| 4-Aminocinnoline-3-carboxamides | Gram (+/-) Bacteria & Fungi | 6.25 - 25 | [5] |

| 4-(p-Aminopiperazine)cinnolines | Gram (+/-) Bacteria & Fungi | 12.5 - 50 | [5] |

| Novel Cinnoline Library | M. tuberculosis H37Rv | >100 - 12.5 | |

| Novel Cinnoline Library | E. coli | 12.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of a novel compound, providing a quantitative and reproducible measure of antimicrobial activity.

// Nodes Prep_Compound [label="1. Prepare 2x Compound\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serial_Dilution [label="2. Perform 2-fold Serial Dilution\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Inoculum [label="3. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="4. Inoculate Plate with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="5. Incubate Plate\n(18-24h at 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Results [label="6. Determine MIC\n(Lowest concentration with\nno visible growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep_Compound -> Serial_Dilution; Prep_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; }

Caption: Experimental workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

-

Preparation: In a 96-well round-bottom microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells in columns 2 through 12.

-

Compound Dilution: Add 200 µL of a 2x working stock solution of the cinnoline derivative to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.

-

Controls: Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).

-

Inoculum Preparation: Prepare a bacterial suspension from a pure overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density on a plate reader.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Cinnoline derivatives have demonstrated significant anti-inflammatory properties in preclinical models, suggesting their potential in treating inflammatory disorders.[3][10]

Data Summary: In Vivo Anti-inflammatory Efficacy

The most common preclinical model is the carrageenan-induced paw edema assay in rats, where the reduction in swelling (edema) is measured as a percentage of inhibition compared to a control group.

| Derivative Class | Dose (mg/kg) | Time Post-Induction | % Inhibition of Edema | Reference |

| Cinnoline-Pyrazole (Halogenated) | 100 | 4 hours | Good Activity | [10] |

| Cinnoline-Imidazole (Halogenated) | 100 | 4 hours | Good Activity | [11] |

| Cinnoline with Pyrazoline (5a) | Not Specified | Not Specified | 58.50% | [3] |

| Cinnoline with Pyrazoline (5d) | Not Specified | Not Specified | 55.22% | [3] |

| *Specific percentages were not detailed in the review, but activity was noted as significant. |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a robust and widely accepted method for screening the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, acute, and reproducible inflammatory response characterized by edema. The ability of a pre-administered test compound to reduce the volume of this edema indicates its anti-inflammatory potential.[12]

Step-by-Step Methodology:

-

Animal Acclimatization: Use healthy Wistar albino rats (150-200g), acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups receiving different doses of the cinnoline derivative.

-

Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. The control group receives only the vehicle (e.g., 2% gum acacia).

-

Baseline Measurement: Just before inflammation induction, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The degree of edema is calculated by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema is calculated for each treated group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Future Perspectives and Conclusion

The cinnoline scaffold is a pharmacologically significant nucleus that continues to yield derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates clear potential in oncology, infectious disease, and inflammatory conditions. Future work should focus on elucidating more detailed mechanisms of action, particularly for antimicrobial and anti-inflammatory derivatives. Optimization of pharmacokinetic and toxicological profiles through medicinal chemistry efforts will be crucial for translating these promising preclinical findings into clinically viable therapeutics. The self-validating protocols and structure-activity insights provided herein offer a solid framework for researchers to advance the development of this exciting class of compounds.

References

-

LaVoie, E. J., et al. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Bioorganic & Medicinal Chemistry Letters, 13(5), 895-898. [Link]

-

Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(10), 2271. [Link]

-

Mishra, P., et al. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2). [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 18(8), 1208-1217. [Link]

-

Mishra, P., et al. (2014). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences, 9(2), 50-54. [Link]

-

Lee, J., et al. (2021). Recent advances in the synthesis of biologically active cinnoline, phthalazine and quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1269. [Link]

-

Mishra, I., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 605-618. [Link]

-

Shcherbina, R. O., et al. (2022). Anti-inflammatory activity of tested substances in mouse paw edema models. ResearchGate. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 17, 2026, from [Link]

-

Gong, P., et al. (Patent). Novel quinoline and cinnoline derivatives as c-Met kinase enzyme inhibitors. [Link]

-

Azarbaijani, F. F., et al. (2022). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery, 11(2), 11-16. [Link]

-

Sosa, S., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(3), 299-305. [Link]

-

Kumar, S., et al. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research, 15(7), 1-10. [Link]

-

Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative...is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926. [Link]

-

Ghoneim, A. M., et al. (2022). Percentage of paw edema inhibition in rats treated with 2.5 mg/kg, 5 mg/kg, and 10 mg/kg... ResearchGate. [Link]

-

Chaudhary, P., et al. (2014). Synthesis and biological evaluation of some novel condensed cinnoline derivatives. Journal of Saudi Chemical Society, 18(5), 509-518. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. rroij.com [rroij.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

The Emergence of Cinnoline: A Legacy of Synthesis and Pharmacological Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnoline Core - A Privileged Scaffold in Medicinal Chemistry

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring (1,2-diazanaphthalene), represents a cornerstone in the field of medicinal chemistry.[1][2][3] Though deceptively simple in its structure, the cinnoline scaffold has proven to be a remarkably versatile template for the design of potent and selective therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have led to the discovery of cinnoline derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[4][5][6][7][8] This guide provides a comprehensive exploration of the discovery and rich history of cinnoline compounds, from their initial synthesis to their evolution as critical pharmacophores in modern drug development. We will delve into the foundational synthetic methodologies, the mechanistic rationale behind these reactions, and the historical progression of their biological applications, offering a deep technical resource for researchers in the field.

The Dawn of Cinnoline Chemistry: The Pioneering Synthesis

The history of cinnoline begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first successful synthesis of the cinnoline nucleus is credited to Victor von Richter in 1883.[2][9][10] This seminal work laid the groundwork for over a century of research into the chemistry and biological activity of this fascinating class of compounds. It is noteworthy that for a long time, cinnoline derivatives were not found in nature; the first natural product containing a cinnoline ring system was isolated as recently as 2011 from Cichorium endivia.[3]

The Richter Cinnoline Synthesis: A Serendipitous Discovery

The first synthesis of a cinnoline derivative was achieved by Richter through the diazotization of o-aminophenylpropiolic acid.[9][11][12] This reaction, now known as the Richter cinnoline synthesis, involves the intramolecular cyclization of the diazonium salt. The initial product, 4-hydroxycinnoline-3-carboxylic acid, can then be further manipulated to yield the parent cinnoline heterocycle through decarboxylation and reductive removal of the hydroxyl group.[13]

Experimental Protocol: The Richter Cinnoline Synthesis

Objective: To synthesize 4-hydroxycinnoline from o-aminophenylpropiolic acid.

Materials:

-

o-aminophenylpropiolic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Water

Methodology:

-

Diazotization: A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amino acid. The temperature is carefully maintained below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.

-

Cyclization and Hydration: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated. The diazonium salt undergoes an intramolecular cyclization, followed by hydration.

-

Isolation: Upon cooling, 4-hydroxycinnoline-3-carboxylic acid precipitates from the solution and can be collected by filtration.

-

Decarboxylation (Optional): The isolated 4-hydroxycinnoline-3-carboxylic acid can be heated at its melting point to induce decarboxylation, yielding 4-hydroxycinnoline.

Causality Behind Experimental Choices:

-

The low temperature during diazotization is critical to prevent the premature decomposition of the highly reactive diazonium salt.

-

The use of a strong mineral acid like HCl is necessary to generate nitrous acid in situ from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt.

-

The gentle heating in the cyclization step provides the necessary activation energy for the intramolecular attack of the alkyne on the diazonium group.

Caption: The Richter Cinnoline Synthesis Workflow.

Expansion of the Synthetic Armamentarium: Key Methodologies

Following Richter's discovery, the quest for more versatile and efficient methods to construct the cinnoline ring system led to the development of several other named reactions. These methodologies expanded the scope of accessible cinnoline derivatives, allowing for the introduction of a wide array of substituents and functional groups.

The Widman-Stoermer Synthesis

Developed by Widman and Stoermer, this method provides a route to cinnolines through the cyclization of diazotized o-aminoarylethylenes.[14][15] This reaction is particularly useful for the preparation of cinnoline derivatives with substituents at the 3- and 4-positions.[15] The success of the cyclization is influenced by the nature of the substituents on the ethylene moiety; electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.[15]

Experimental Protocol: The Widman-Stoermer Synthesis

Objective: To synthesize a substituted cinnoline from an o-aminostyrene derivative.

Materials:

-

Substituted o-aminostyrene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

Methodology:

-

Diazotization: The o-aminostyrene derivative is dissolved in an appropriate solvent and cooled to 0-5 °C. An aqueous solution of sodium nitrite and hydrochloric acid is then added slowly to form the corresponding diazonium salt.

-

Cyclization: The reaction mixture is stirred at room temperature, allowing for the intramolecular cyclization of the diazonium salt onto the vinyl group to proceed.

-

Work-up and Isolation: The product is then isolated through standard extraction and purification techniques, such as crystallization or chromatography.

Causality Behind Experimental Choices:

-

The choice of solvent is crucial and can influence the yield and purity of the final product.

-

Controlling the temperature during diazotization is essential for the same reasons as in the Richter synthesis.

-

The electronic nature of the substituent on the β-carbon of the styrene can significantly impact the rate and success of the cyclization step.

Caption: The Widman-Stoermer Synthesis Workflow.

Other Notable Synthetic Approaches

Beyond the Richter and Widman-Stoermer syntheses, other methods have contributed to the rich chemistry of cinnolines. The Borsche cinnoline synthesis involves the diazotization of o-aminoacetophenones followed by cyclization.[9] More contemporary approaches have utilized metal-catalyzed cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds, offering even greater flexibility in the synthesis of complex cinnoline derivatives.[6]

The Evolution of Biological Significance: From Curiosity to Clinical Candidates

For much of its early history, the cinnoline ring system was primarily of academic interest. However, as synthetic methodologies matured, allowing for the creation of diverse libraries of cinnoline derivatives, their potential as biologically active agents began to be explored in earnest.

Early Investigations and Broad-Spectrum Activity

Initial screenings of cinnoline compounds revealed a wide range of biological activities. Cinnoline itself was found to exhibit antibacterial activity against Escherichia coli.[9] In the mid-20th century, researchers began to systematically investigate the pharmacological properties of substituted cinnolines. For instance, 4-aminocinnoline derivatives were synthesized and showed promising antimalarial activity.[9] The exploration of the cinnoline scaffold has since expanded to include a vast array of therapeutic areas.

| Year of Discovery/Significant Study | Cinnoline Derivative Class | Reported Biological Activity |

| 1883 | Parent Cinnoline Ring System | First Synthesized |

| Mid-20th Century | 4-Aminocinnolines | Antimalarial |

| Late 20th Century | Various Substituted Cinnolines | Antibacterial, Antifungal, Anti-inflammatory, Antitumor |

| 2021 | Novel Cinnoline Derivatives | Potent PI3K Inhibitors with Antiproliferative Activity[16] |

Cinnolines in Modern Drug Discovery

The turn of the 21st century has witnessed a surge of interest in cinnoline derivatives as candidates for drug development. The structural rigidity of the bicyclic system, combined with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Recent research has highlighted the potential of cinnoline-based compounds as:

-

Anticancer Agents: Cinnoline derivatives have been investigated as inhibitors of various kinases, such as PI3K, which are implicated in cancer cell proliferation and survival.[16]

-

Antimicrobial Agents: The cinnoline scaffold continues to be a source of inspiration for the development of new antibacterial and antifungal agents.

-

Anti-inflammatory Agents: Certain cinnoline derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating a range of inflammatory disorders.[4]

The ongoing exploration of the chemical space around the cinnoline nucleus, aided by modern synthetic techniques and computational modeling, promises to unveil new therapeutic agents with improved efficacy and safety profiles.

Conclusion: A Bright Future for a Historic Heterocycle

From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of the cinnoline ring system is a testament to the enduring power of organic synthesis and the relentless pursuit of new therapeutic agents. The foundational synthetic methodologies of Richter, Widman, and Stoermer paved the way for generations of chemists to explore the vast chemical space of cinnoline derivatives. The rich history of their biological evaluation, from early observations of antimicrobial activity to the development of potent and selective enzyme inhibitors, underscores the remarkable versatility of this heterocyclic core. As our understanding of disease biology deepens and synthetic capabilities continue to advance, the cinnoline scaffold is poised to remain a vital component in the armamentarium of medicinal chemists for years to come.

References

-

Cinnoline - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128271. Retrieved January 18, 2026, from [Link]

-

Widman-Stoermer Synthesis. (n.d.). In Merck Index. Retrieved January 18, 2026, from [Link]

-

Widman-Stoermer Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. Retrieved January 18, 2026, from [Link]

-

Cinnoline Derivatives with Biological Activity. (2007). Archiv der Pharmazie, 340(2), 65-80. Retrieved January 18, 2026, from [Link]

-

Widman-Stoermer Cinnoline Synthesis. (2009). Chem-Station. Retrieved January 18, 2026, from [Link]

-

Cinnoline derivatives with biological activity. (2007). Archiv der Pharmazie, 340(2), 65-80. Retrieved January 18, 2026, from [Link]

-

von Richter (Cinnoline) Synthesis. (n.d.). In Merck Index. Retrieved January 18, 2026, from [Link]

-

Von-Richter-Cinnolinsynthese. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

A Concise Review on Cinnolines. (2020). International Journal of Medical and Health Sciences, 10(4), 897-901. Retrieved January 18, 2026, from [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1). Retrieved January 18, 2026, from [Link]

-

Synthesis of Benzodiazines. (2010). Química Organica.org. Retrieved January 18, 2026, from [Link]

-

Recent Developments in the Synthesis of Cinnoline Derivatives. (2017). Current Organic Synthesis, 14(6), 806-825. Retrieved January 18, 2026, from [Link]

- Primary Syntheses of Cinnolines. (2005). In The Chemistry of Heterocyclic Compounds, Volume 64: Cinnolines and Phthalazines: Supplement II. John Wiley & Sons, Inc.

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(12), 2271. Retrieved January 18, 2026, from [Link]

-

A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 505-514. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. (2015). IOSR Journal of Pharmacy and Biological Sciences, 10(4), 77-82. Retrieved January 18, 2026, from [Link]

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2023). Zenodo. Retrieved January 18, 2026, from [Link]

-

Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015). The Pharma Innovation Journal, 4(10), 01-05. Retrieved January 18, 2026, from [Link]

-

Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (2020). World Journal of Pharmaceutical Research, 9(9), 1335-1349. Retrieved January 18, 2026, from [Link]

-

Cinnoline derivatives: Significance and symbolism. (2024). Wisdomlib. Retrieved January 18, 2026, from [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(12), 2271. Retrieved January 18, 2026, from [Link]

-

Cinnolines. Part XXI. Further observations on the Richter synthesis. (1952). Journal of the Chemical Society (Resumed), 2589-2593. Retrieved January 18, 2026, from [Link]

-

CINNOLINES. III. ATTEMPTED SYNTHESES OF THE CINNOLINE NUCLEUS. (1947). The Journal of Organic Chemistry, 12(1), 1-8. Retrieved January 18, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Cinnoline derivatives: Significance and symbolism [wisdomlib.org]

- 9. innovativejournal.in [innovativejournal.in]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 12. Von-Richter-Cinnolinsynthese – Wikipedia [de.wikipedia.org]

- 13. Cinnoline - Wikipedia [en.wikipedia.org]

- 14. Widman-Stoermer Synthesis [drugfuture.com]

- 15. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 16. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Methylcinnolin-4-ol: An In-depth Technical Guide

A Note to the Researcher: Comprehensive searches for specific, raw spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-methylcinnolin-4-ol have yielded limited publicly available datasets. This guide has therefore been constructed to provide a robust framework for the spectroscopic analysis of this molecule, grounded in the well-established principles of heterocyclic chemistry and spectral interpretation of closely related cinnoline derivatives. The presented data and interpretations are based on typical values and expected outcomes for a molecule with this structure.

Introduction to 6-Methylcinnolin-4-ol and its Spectroscopic Elucidation

6-Methylcinnolin-4-ol, a member of the cinnoline family of nitrogen-containing heterocyclic compounds, presents a fascinating subject for spectroscopic analysis. The arrangement of its atoms and functional groups gives rise to a unique spectral fingerprint that, when properly interpreted, can confirm its structure and purity. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule. Cinnoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, making their unambiguous structural confirmation a critical step in drug discovery and development.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-methylcinnolin-4-ol, both ¹H and ¹³C NMR are indispensable.

Theoretical Principles of NMR

At the heart of NMR is the phenomenon of nuclear spin. Nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ), is the cornerstone of NMR spectroscopy.

Electrons surrounding a nucleus shield it from the external magnetic field. Therefore, nuclei in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield).

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-methylcinnolin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial as it must dissolve the sample and should not have signals that overlap with the analyte's signals. DMSO-d₆ is often a good choice for heterocyclic compounds that may have exchangeable protons.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field.

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR , due to the low natural abundance of ¹³C (1.1%), a greater number of scans is required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet.

-

Data Interpretation and Analysis of 6-Methylcinnolin-4-ol

¹H NMR Spectroscopy

The expected ¹H NMR spectrum of 6-methylcinnolin-4-ol would exhibit distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the hydroxyl group.

Table 1: Expected ¹H NMR Data for 6-Methylcinnolin-4-ol

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 | ~8.0 - 8.2 | d | 1H |

| H7 | ~7.6 - 7.8 | dd | 1H |

| H8 | ~7.4 - 7.6 | d | 1H |

| H3 | ~7.2 - 7.4 | s | 1H |

| -CH₃ | ~2.4 - 2.6 | s | 3H |

| -OH | Variable (e.g., ~11-13 in DMSO-d₆) | br s | 1H |

-

Aromatic Protons (H5, H7, H8): These protons on the benzene ring will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific positions and coupling patterns will depend on their relationship to the electron-withdrawing nitrogen atoms and the methyl group. H5 is expected to be the most downfield due to its proximity to the pyridazine ring.

-

Pyridazinone Proton (H3): The proton at the 3-position is on the heterocyclic ring and its chemical shift will be influenced by the adjacent nitrogen and the carbonyl-like character of the C4-oxygen bond in the tautomeric form.

-

Methyl Protons (-CH₃): The methyl group at the 6-position will give a singlet in the upfield region (around 2.5 ppm).

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, it can often be observed as a broad singlet at a high chemical shift due to hydrogen bonding.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Expected ¹³C NMR Data for 6-Methylcinnolin-4-ol

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C4 | ~160 - 165 |

| C8a | ~145 - 150 |

| C4a | ~135 - 140 |

| C6 | ~130 - 135 |

| C5 | ~125 - 130 |

| C7 | ~120 - 125 |

| C8 | ~115 - 120 |

| C3 | ~100 - 105 |

| -CH₃ | ~20 - 25 |

-

Quaternary Carbons (C4, C4a, C6, C8a): These carbons, lacking directly attached protons, will typically show weaker signals. The carbon bearing the hydroxyl group (C4) is expected to be significantly downfield.

-

Aromatic and Heterocyclic CH Carbons (C3, C5, C7, C8): These will appear in the aromatic region of the spectrum.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal.

Caption: Workflow for NMR analysis of 6-methylcinnolin-4-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Principles of IR Spectroscopy

When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending. Each type of bond (e.g., O-H, C-H, C=O, C=N) has a characteristic vibrational frequency. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where the wavenumber is proportional to the frequency of the absorbed radiation.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample like 6-methylcinnolin-4-ol, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the IR spectrometer. A background spectrum (of the empty spectrometer or the KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Data Interpretation and Analysis of 6-Methylcinnolin-4-ol

The IR spectrum of 6-methylcinnolin-4-ol would be expected to show several characteristic absorption bands.

Table 3: Expected IR Absorption Bands for 6-Methylcinnolin-4-ol

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Hydroxyl |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Methyl |

| ~1640 - 1680 | C=O stretch | Amide (from tautomer) |

| ~1500 - 1600 | C=C and C=N stretch | Aromatic and Heterocyclic Rings |

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: 6-methylcinnolin-4-ol can exist in tautomeric equilibrium with 6-methyl-1,4-dihydrocinnolin-4-one. The presence of this amide-like tautomer would give rise to a strong C=O stretching absorption in the 1640-1680 cm⁻¹ region.

-

C=C and C=N Stretches: The vibrations of the aromatic and heterocyclic rings will produce a series of bands in the 1500-1600 cm⁻¹ region, often referred to as the "fingerprint region".

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Theoretical Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. One of the most common ionization techniques for organic molecules is Electron Ionization (EI). In EI-MS, the sample is bombarded with high-energy electrons, which knock out an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The m/z value of the molecular ion gives the molecular weight of the compound. The molecular ion is often unstable and can fragment into smaller, charged ions and neutral fragments. The pattern of these fragment ions is characteristic of the molecule's structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is volatile and thermally stable.

-

Ionization: The sample is ionized, for example, by electron ionization.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation and Analysis of 6-Methylcinnolin-4-ol

The mass spectrum of 6-methylcinnolin-4-ol would provide key information for its identification.

Table 4: Expected Mass Spectrometry Data for 6-Methylcinnolin-4-ol

| m/z Value | Interpretation |

| 160 | Molecular Ion (M⁺•) |

| 132 | [M - CO]⁺• |

| 131 | [M - CHO]⁺ |

-

Molecular Ion (M⁺•): The molecular formula of 6-methylcinnolin-4-ol is C₉H₈N₂O, giving a molecular weight of 160.17 g/mol . The mass spectrum should therefore show a prominent molecular ion peak at m/z = 160.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues. Common fragmentation pathways for cinnolinones include the loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO•, 29 Da) from the heterocyclic ring. This would lead to fragment ions at m/z = 132 and m/z = 131, respectively.

Caption: Process of mass spectrometry for 6-methylcinnolin-4-ol.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of 6-methylcinnolin-4-ol. While ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation. Together, these techniques allow for the unambiguous identification and structural confirmation of this important heterocyclic compound, which is a fundamental requirement for its further study and application in research and development.

References

-

A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3727-3741. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

Primary Syntheses of Cinnolines. In The Chemistry of Heterocyclic Compounds, Volume 64: Cinnolines and Phthalazines: Supplement II. John Wiley & Sons, Inc. [Link]

-

Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 643-667. [Link]

-

Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Pharmaceutical and Biological Sciences, 6(4), 1-10. [Link]

Sources

solubility of 6-methylcinnolin-4-ol in different solvents

An In-Depth Technical Guide to the Solubility of 6-Methylcinnolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 6-methylcinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on its specific solubility profile, this document emphasizes the foundational principles and robust experimental and computational methodologies required to characterize its behavior in various solvent systems. We will explore the theoretical underpinnings of solubility, provide detailed protocols for its determination, and discuss the anticipated solubility based on the structural characteristics of the molecule. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of cinnoline-based therapeutic agents.

Introduction to 6-Methylcinnolin-4-ol and the Significance of its Solubility

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6-methylcinnolin-4-ol, a specific derivative, is of interest for its potential pharmacological applications. The journey of a drug candidate from the laboratory to clinical use is fraught with challenges, with poor aqueous solubility being a primary reason for the failure of many promising compounds.[3][4]

The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile. A drug must possess adequate solubility in physiological fluids to be absorbed into the bloodstream and reach its target site of action. Therefore, a thorough understanding and characterization of the solubility of 6-methylcinnolin-4-ol in various solvents are paramount for its development as a potential therapeutic agent. This guide will provide the necessary theoretical and practical framework for such an investigation.

Theoretical Framework for Understanding Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful qualitative predictor of solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of 6-methylcinnolin-4-ol, featuring a polar cinnoline core with a hydroxyl group and a non-polar methyl group, suggests a nuanced solubility profile.

Several key physicochemical properties influence the solubility of a compound:

-

Polarity: The presence of nitrogen and oxygen atoms in the cinnoline ring and the hydroxyl group imparts polarity to the molecule, suggesting potential solubility in polar solvents.[1][6]

-

pKa: The acidity or basicity of a compound, represented by its pKa value, is crucial as it determines the ionization state of the molecule at a given pH. The cinnoline nucleus is weakly basic.[2][7] The hydroxyl group can act as a weak acid. The overall solubility in aqueous media will, therefore, be highly pH-dependent.

-

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher logP suggests greater solubility in non-polar, lipid-like environments and lower solubility in water. The presence of the methyl group will slightly increase the lipophilicity of 6-methylcinnolin-4-ol compared to its unsubstituted counterpart.

-

Melting Point and Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. This can lead to lower solubility.

Predicted Solubility Profile of 6-Methylcinnolin-4-ol

Based on its chemical structure and general knowledge of cinnoline derivatives, we can predict the solubility behavior of 6-methylcinnolin-4-ol in different classes of solvents:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group and the nitrogen atoms of the cinnoline ring can participate in hydrogen bonding with protic solvents. However, the aromatic core and the methyl group may limit aqueous solubility. We anticipate moderate solubility in polar protic organic solvents like ethanol and methanol.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functional groups of 6-methylcinnolin-4-ol. It is expected to exhibit good solubility in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, 6-methylcinnolin-4-ol is predicted to have poor solubility in non-polar solvents.[1]

-

Aqueous Buffers: Solubility in aqueous solutions will be highly dependent on the pH. In acidic conditions, the nitrogen atoms of the cinnoline ring can be protonated, forming a more soluble salt. In basic conditions, the hydroxyl group can be deprotonated, also leading to increased solubility.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The following protocols outline the standard procedures for measuring both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Measurement: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8]

Objective: To determine the concentration of a saturated solution of 6-methylcinnolin-4-ol in a specific solvent at equilibrium.

Materials:

-

6-methylcinnolin-4-ol (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid 6-methylcinnolin-4-ol to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of 6-methylcinnolin-4-ol using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer. It measures the concentration at which a compound precipitates out of solution under specific conditions.[8]

Objective: To determine the apparent solubility of 6-methylcinnolin-4-ol when added from a concentrated DMSO stock to an aqueous buffer.

Materials:

-

10 mM stock solution of 6-methylcinnolin-4-ol in DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Protocol:

-

Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer. The final DMSO concentration should be kept low (typically <1-2%).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the turbidity of the solutions in each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or absorbance indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Experimental Workflow Visualization:

Caption: Workflow for Thermodynamic Solubility Determination.

Computational Approaches to Solubility Prediction

In addition to experimental methods, computational models can provide valuable insights into the solubility of a compound, especially in the early stages of drug discovery.[3][9] These in silico methods can be broadly categorized into:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its solubility.[3][9]

-

Thermodynamic Cycle-Based Methods: These approaches calculate the free energy of solvation to predict solubility.[4][10]

While these methods can be powerful predictive tools, their accuracy is dependent on the quality of the input data and the algorithms used.

Conclusion

References

- Cinnoline - Solubility of Things. (n.d.).

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).